molecular formula C29H23BrFN3O3 B11661175 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B11661175
M. Wt: 560.4 g/mol
InChI Key: RWAWTIUQQCPUPB-UHFFFAOYSA-N
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Description

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline core substituted with bromine and methyl groups, a pyrazole ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Bromination and Methylation: The quinoline core is then brominated and methylated using bromine and methyl iodide, respectively.

    Pyrazole Ring Formation: The brominated and methylated quinoline is then reacted with hydrazine and a fluorinated benzaldehyde to form the pyrazole ring.

    Butanoic Acid Addition: Finally, the pyrazole-quinoline intermediate is reacted with succinic anhydride to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN), while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The overall effect is a combination of these interactions, leading to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
  • 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H23BrFN3O3

Molecular Weight

560.4 g/mol

IUPAC Name

4-[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H23BrFN3O3/c1-17-28(29(18-7-3-2-4-8-18)21-15-19(30)11-12-23(21)32-17)24-16-25(20-9-5-6-10-22(20)31)34(33-24)26(35)13-14-27(36)37/h2-12,15,25H,13-14,16H2,1H3,(H,36,37)

InChI Key

RWAWTIUQQCPUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)C(=O)CCC(=O)O

Origin of Product

United States

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